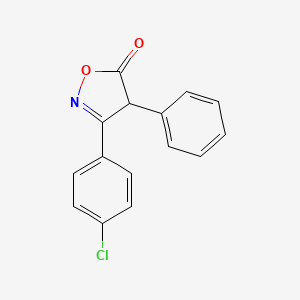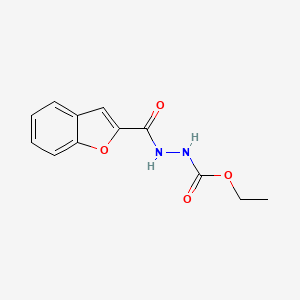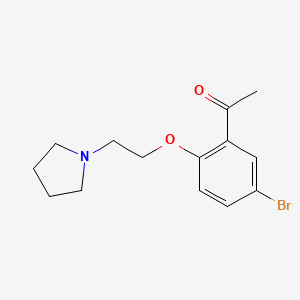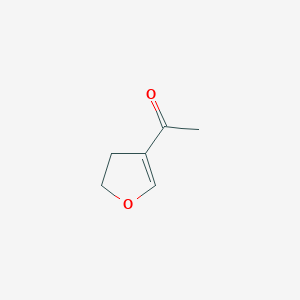
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2-isopropyl-2,3-dihydrobenzofuran-3-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzofuran compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzofurans, and substituted benzofurans with various functional groups .
Applications De Recherche Scientifique
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: A similar compound with a bromine atom at the 5-position but lacking the isopropyl group.
2-Isopropyl-2,3-dihydrobenzofuran-3-ol: A compound with an isopropyl group but without the bromine atom.
Uniqueness
5-Bromo-2-isopropyl-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
18968-38-2 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
5-bromo-2-propan-2-yl-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C11H13BrO2/c1-6(2)11-10(13)8-5-7(12)3-4-9(8)14-11/h3-6,10-11,13H,1-2H3 |
Clé InChI |
XNZXIRFETYHKIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(C2=C(O1)C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)






![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)


